N-(1,3-Benzothiazol-2-yl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide is a chemical compound identified as a lead compound in the development of Cholesterol Ester Transfer Protein (CETP) inhibitors. [ [] ] CETP inhibitors are a class of drugs that aim to raise high-density lipoprotein (HDL) cholesterol levels, often referred to as "good" cholesterol, as a strategy to reduce the risk of cardiovascular disease. [ [] ]
While the provided literature does not explicitly describe the mechanism of action for this specific compound, it belongs to a class of CETP inhibitors. CETP inhibitors generally work by blocking the action of the CETP enzyme, which is involved in the transfer of cholesterol esters between lipoproteins in the bloodstream. [ [] ] By inhibiting CETP, these drugs aim to increase HDL cholesterol levels and potentially reduce the risk of cardiovascular events. [ [] ]
N-(1,3-Benzothiazol-2-yl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide has been identified as a lead compound in the development of CETP inhibitors for potential use in managing cardiovascular disease risk. [ [] ] This compound demonstrated a robust efficacy in preclinical studies using human CETP/apo-B-100 dual transgenic mice and hamsters. [ [] ]
CAS No.: 228113-66-4
CAS No.: 4260-20-2
CAS No.: 103-12-8
CAS No.: 10028-14-5
CAS No.: 13538-21-1
CAS No.: 720-00-3